molecular formula C12H11FO3 B13384866 (E)-methyl5-(4-fluorophenyl)-3-oxopent-4-enoate

(E)-methyl5-(4-fluorophenyl)-3-oxopent-4-enoate

Cat. No.: B13384866
M. Wt: 222.21 g/mol
InChI Key: CCOOSUHKOAJBDD-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a pent-4-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate typically involves the esterification of 5-(4-fluorophenyl)-3-oxopent-4-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 5-(4-Fluorophenyl)-3-oxopent-4-enoic acid.

    Reduction: 5-(4-Fluorophenyl)-3-hydroxypent-4-enoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chlorophenyl)-3-oxopent-4-enoate
  • Methyl 5-(4-bromophenyl)-3-oxopent-4-enoate
  • Methyl 5-(4-methylphenyl)-3-oxopent-4-enoate

Uniqueness

Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

(E)-Methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate, an organic compound classified as an ester, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group attached to a pent-4-enoate moiety , which contributes to its unique chemical behavior. The presence of the fluorine atom enhances its lipophilicity and stability, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC12H11F O3
Molecular Weight222.21 g/mol
CAS Number144224-15-7

Biological Activities

Research indicates that (E)-methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate exhibits antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific molecular targets within cells.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of (E)-methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The fluorine atom in its structure is thought to enhance binding affinity to certain enzymes involved in cancer cell proliferation.

The mechanism by which (E)-methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate exerts its biological effects involves several biochemical interactions:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, affecting cell survival and proliferation.
  • Receptor Binding : Its structure allows it to bind effectively to receptors on cell surfaces, modulating signaling pathways associated with growth and apoptosis.
  • Reactive Oxygen Species (ROS) Production : It may induce oxidative stress in target cells, leading to cell death.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study published by BenchChem, (E)-methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate was found to inhibit the growth of several pathogenic bacteria, demonstrating a broad spectrum of antimicrobial activity .
  • Anticancer Studies : Research highlighted in various journals indicates that this compound can induce apoptosis in specific cancer cell lines, such as breast and lung cancer cells. The studies suggest that the compound activates caspase pathways leading to programmed cell death .
  • Mechanistic Insights : A detailed investigation into its mechanism revealed that the compound interacts with the JAK/STAT signaling pathway, which is crucial for mediating responses to cytokines involved in inflammation and cancer .

Properties

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate

InChI

InChI=1S/C12H11FO3/c1-16-12(15)8-11(14)7-4-9-2-5-10(13)6-3-9/h2-7H,8H2,1H3

InChI Key

CCOOSUHKOAJBDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C=CC1=CC=C(C=C1)F

Origin of Product

United States

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